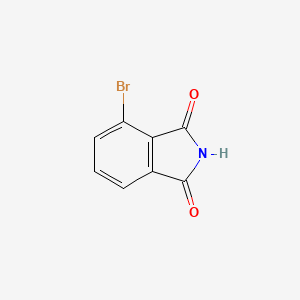

4-Bromoisoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

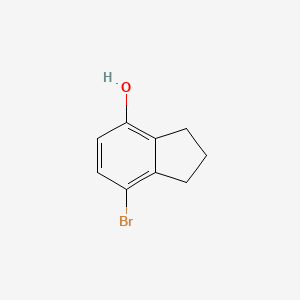

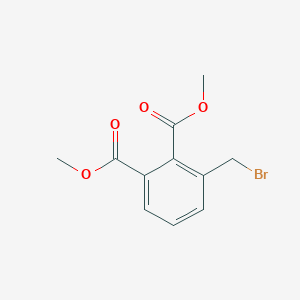

4-Bromoisoindoline-1,3-dione is a chemical compound with the molecular formula C8H4BrNO2 . It has a molecular weight of 226.03 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has been reported in various studies . One method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 4-Bromoisoindoline-1,3-dione is represented by the linear formula C8H4BrNO2 . The InChI code for this compound is 1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromoisoindoline-1,3-dione are not detailed in the search results, the compound is known to be involved in the synthesis of various isoindoline-1,3-dione derivatives .Physical And Chemical Properties Analysis

4-Bromoisoindoline-1,3-dione is a solid substance . It has a molecular weight of 226.03 and a density of 1.8±0.1 g/cm3 . The compound has a melting point of 260°C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .

Herbicides

Isoindoline-1,3-dione derivatives have potential applications in the field of herbicides .

Colorants and Dyes

These compounds are also used in the production of colorants and dyes .

Polymer Additives

Isoindoline-1,3-dione derivatives are used as additives in polymers .

Organic Synthesis

These compounds have applications in organic synthesis .

Photochromic Materials

Isoindoline-1,3-dione derivatives are used in the production of photochromic materials .

Synthesis of Heterocycles

Isoindoline-1,3-dione derivatives are used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields .

Construction of Complex Heterocyclic Structures

Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of complex heterocyclic structures .

Production of Multifunctionalized Isoindole-1,3-dione Derivatives

An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores .

Development of Therapeutic Agents

The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Sustainable and Environmentally Friendly Synthetic Approaches

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Excited-State Dynamics Study

4-Hydroxyisoindoline-1,3-dione and its derivatives are used in the study of excited-state dynamics .

Synthesis of N-Isoindoline-1,3-dione Heterocycles

These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Construction of Complex Heterocyclic Structures

Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Anti-Inflammatory and Analgesic Effects

Compounds containing aminoacetylenic and isoindoline-1,3-dione moieties have been shown to have anti-inflammatory and analgesic effects without causing gastric lesions in the stomach of experimental animals .

Safety And Hazards

Orientations Futures

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

Propriétés

IUPAC Name |

4-bromoisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoindoline-1,3-dione | |

CAS RN |

70478-63-6 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.